Cas no 54856-61-0 (2-Amino-5-chloronicotinaldehyde)

2-Amino-5-chloronicotinaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. This compound features both an aldehyde and an amino functional group on a chlorinated pyridine scaffold, enabling its use in multicomponent reactions, condensation processes, and the synthesis of complex heterocycles. The presence of the chloro substituent enhances its reactivity in nucleophilic aromatic substitution reactions, while the aldehyde group facilitates further derivatization. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules and agrochemical intermediates. The compound is typically handled under controlled conditions due to its sensitivity.
2-Amino-5-chloronicotinaldehyde structure
54856-61-0 structure
Product Name:2-Amino-5-chloronicotinaldehyde
CAS No:54856-61-0
MF:C6H5ClN2O
MW:156.56970000267
CID:889860
PubChem ID:15428526
Update Time:2025-06-11

2-Amino-5-chloronicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-chloronicotinaldehyde
    • 2-aMino-5-chloropyridine-3-carboxaldehyde
    • 2-AMino-5-chloro-pyridine-3-carbaldehyde
    • 2-amino-5-chloropyridine-3-carbaldehyde
    • 2-amino-5-chloro-3-formylpyridine
    • 2-amino-5-chloro-3-pyridinecarboxaldehyde
    • aminochloronicotinaldehyde
    • AB58421
    • GC-0727
    • 54856-61-0
    • SCHEMBL127596
    • 3-Pyridinecarboxaldehyde, 2-amino-5-chloro-
    • IJLNTKNOWITPHC-UHFFFAOYSA-N
    • F83708
    • DTXSID90572685
    • CS-0342949
    • AKOS005072621
    • MFCD10696877
    • J-507934
    • MDL: MFCD10696877
    • Inchi: 1S/C6H5ClN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
    • InChI Key: IJLNTKNOWITPHC-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(C=O)=C1)N

Computed Properties

  • Exact Mass: 156.00900
  • Monoisotopic Mass: 156.0090405g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 56Ų

Experimental Properties

  • Density: 1.442
  • Melting Point: 169-171°
  • Boiling Point: 301.877°C at 760 mmHg
  • Flash Point: 136.371°C
  • Refractive Index: 1.663
  • PSA: 55.98000
  • LogP: 1.71090

2-Amino-5-chloronicotinaldehyde Security Information

  • HazardClass:IRRITANT

2-Amino-5-chloronicotinaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-5-chloronicotinaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:54856-61-0)2-Amino-5-chloronicotinaldehyde
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Stock Status:in Stock
Quantity:5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:22
Price ($):304.0/499.0/1006.0
Email:sales@amadischem.com

2-Amino-5-chloronicotinaldehyde Related Literature

Additional information on 2-Amino-5-chloronicotinaldehyde

2-Amino-5-chloronicotinaldehyde: A Comprehensive Overview

The compound with CAS No. 54856-61-0, commonly referred to as 2-Amino-5-chloronicotinaldehyde, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes an aldehyde group, an amino group, and a chlorine atom attached to a pyridine ring. The pyridine ring serves as the central framework, with substituents at positions 2 and 5. This specific arrangement of functional groups imparts distinctive chemical properties to the molecule, making it a subject of interest in various research and industrial applications.

2-Amino-5-chloronicotinaldehyde has been extensively studied for its potential in pharmaceutical research. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. The amino group in the molecule facilitates nucleophilic reactions, while the aldehyde group enables condensation reactions, making it versatile in organic synthesis. Researchers have also explored its ability to form complexes with metal ions, which could be exploited in catalytic processes or as ligands in coordination chemistry.

In terms of synthesis, 2-Amino-5-chloronicotinaldehyde can be prepared through various routes. One common method involves the chlorination of 2-amino-nicotinaldehyde using chlorine gas under controlled conditions. Another approach utilizes Friedel-Crafts alkylation or acylation reactions to introduce the chlorine substituent onto the pyridine ring. The choice of synthetic pathway depends on factors such as yield, cost-effectiveness, and the availability of starting materials. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, including the use of microwave-assisted synthesis and enzymatic catalysis.

The physical properties of 2-Amino-5-chloronicotinaldehyde are also noteworthy. It is a crystalline solid with a melting point of approximately 180°C and a boiling point around 300°C under standard conditions. The molecule is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum exhibits strong absorption bands due to the conjugated π-system in the pyridine ring, which makes it useful in applications involving light absorption or fluorescence.

One of the most promising areas of application for 2-Amino-5-chloronicotinaldehyde is in materials science. Researchers have investigated its use as a building block for constructing coordination polymers and metal-organic frameworks (MOFs). The ability of this compound to act as a ligand provides opportunities for designing porous materials with tailored properties for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that MOFs synthesized using 2-Amino-5-chloronicotinaldehyde exhibit high surface areas and excellent stability under harsh conditions.

In addition to its role in materials science, 2-Amino-5-chloronicotinaldehyde has found applications in analytical chemistry. It serves as a reagent for the determination of trace metals such as copper and zinc in environmental samples. The chelating properties of the amino group allow for selective complexation with metal ions, enabling sensitive and specific detection methods. This has significant implications for environmental monitoring and quality control in industries such as water treatment and food safety.

From a biological standpoint, 2-Amino-5-chloronicotinaldehyde has shown potential as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes and interference with essential metabolic pathways. These findings suggest that this compound could be developed into novel antibiotics or used as a preservative in food and pharmaceutical products.

The toxicological profile of 2-Amino-5-chloronicotinaldehyde has also been evaluated to ensure its safe handling and use. Acute toxicity studies indicate that it is moderately toxic when ingested or inhaled but exhibits low toxicity upon dermal exposure. Chronic exposure studies reveal that prolonged contact may lead to liver and kidney damage due to oxidative stress caused by reactive oxygen species generated during metabolism.

In conclusion, 2-Amino-5-chloronicotinaldehyde (CAS No. 54856-61-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure endows it with versatile reactivity, making it an invaluable tool in organic synthesis, materials science, analytical chemistry, and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:54856-61-0)2-Amino-5-chloronicotinaldehyde
A870341
Purity:99%/99%/99%
Quantity:5.0g/10.0g/25.0g
Price ($):304.0/499.0/1006.0
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